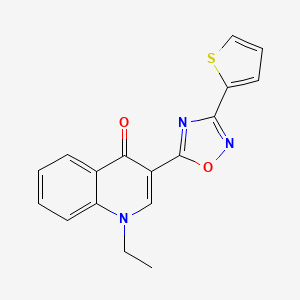![molecular formula C25H23N5O4 B2799021 methyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 896293-35-9](/img/no-structure.png)
methyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C25H23N5O4 and its molecular weight is 457.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
A study focused on the synthesis and preliminary pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives, exploring their potential as ligands for serotonin receptors and their anxiolytic and antidepressant activities in preclinical models. This research highlights the therapeutic potential of structurally related compounds in the treatment of anxiety and depression, suggesting that modifications to the tricyclic derivatives of theophylline could yield compounds with significant anxiolytic and antidepressant effects (Zagórska et al., 2009).
Antioxidant and Anti-inflammatory Properties
Another study synthesized derivatives of 1,3-dimethylxanthine containing a pyrazole ring at position 8, assessing their antioxidant and anti-inflammatory properties. The research found that compounds with a phenylalyl radical at position 7 exhibited significant effects on free radical oxidation processes and lipid peroxidation inhibition, demonstrating their potential for further synthetic and pharmacological studies in developing new therapeutic agents with antioxidant and anti-inflammatory properties (Кorobko et al., 2018).
Selective Inverse Agonists for Human A3 Adenosine Receptors
Research into 2-phenylimidazo[2,1-i]purin-5-ones revealed their structure-activity relationships as ligands for human A3 adenosine receptors. Modifications to the imidazoline ring of these compounds significantly increased their affinity for A3 receptors, indicating their potential as selective antagonists for therapeutic applications. These findings underline the importance of chemical structure in developing new drugs targeting specific adenosine receptors (Ozola et al., 2003).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate' involves the synthesis of the imidazo[2,1-f]purin-3(2H,4H,8H)-one ring system followed by the addition of the 3,5-dimethylphenyl and phenyl groups. The final step involves the esterification of the carboxylic acid group with methyl acetate. ", "Starting Materials": [ "2-aminopurine", "methyl acetoacetate", "3,5-dimethylbenzaldehyde", "benzaldehyde", "ethyl chloroacetate", "sodium ethoxide", "sodium hydride", "methyl iodide", "acetic anhydride", "pyridine", "triethylamine", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Synthesis of 8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one", "a. React 2-aminopurine with ethyl chloroacetate in the presence of sodium ethoxide to form ethyl 2-amino-7H-imidazo[2,1-f]purin-7-ylacetate", "b. React ethyl 2-amino-7H-imidazo[2,1-f]purin-7-ylacetate with 3,5-dimethylbenzaldehyde and benzaldehyde in the presence of pyridine to form 8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one", "Step 2: Addition of phenyl group", "a. React 8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one with sodium hydride in the presence of DMF to form the sodium salt of the compound", "b. React the sodium salt of the compound with phenyl iodide in the presence of DMF to form the phenyl-substituted compound", "Step 3: Esterification of carboxylic acid group", "a. React the phenyl-substituted compound with acetic anhydride and pyridine to form the corresponding acetate", "b. Purify the product by recrystallization from ethanol", "c. React the acetate with methyl iodide in the presence of triethylamine to form the final product, methyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate", "d. Purify the product by column chromatography" ] } | |
CAS-Nummer |
896293-35-9 |
Molekularformel |
C25H23N5O4 |
Molekulargewicht |
457.49 |
IUPAC-Name |
methyl 2-[6-(3,5-dimethylphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C25H23N5O4/c1-15-10-16(2)12-18(11-15)30-19(17-8-6-5-7-9-17)13-28-21-22(26-24(28)30)27(3)25(33)29(23(21)32)14-20(31)34-4/h5-13H,14H2,1-4H3 |
InChI-Schlüssel |
AYWWIPHVKYUHSR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC)C5=CC=CC=C5)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



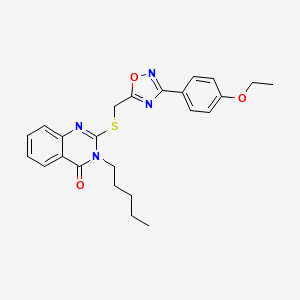

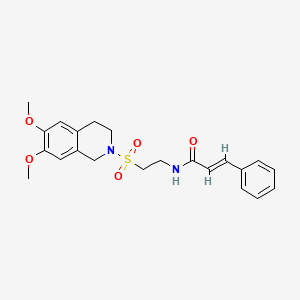
![(4-Phenylpiperazino)[3-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2798942.png)

![3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-[(2,5-dimethylphenyl)methyl]indole](/img/structure/B2798947.png)
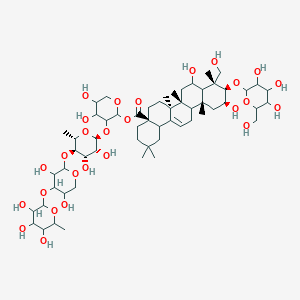
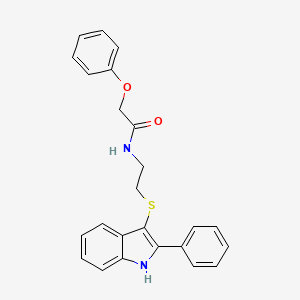
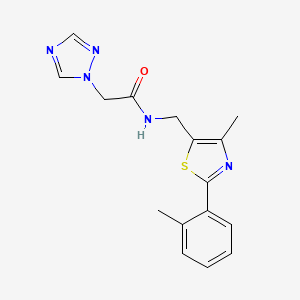

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2798957.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)benzoate](/img/structure/B2798958.png)

